molecular formula C10H17F6N4O3P B1425301 O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate CAS No. 333717-40-1

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate

Cat. No. B1425301
M. Wt: 386.23 g/mol
InChI Key: RKTBAMPZUATMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as HOTU, is a chemical reagent used in peptide coupling . It has the molecular formula C10H17F6N4O3P .


Molecular Structure Analysis

The molecular weight of this compound is 386.23 g/mol . Its InChI string is InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1/b12-8+; .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored at 0-10°C . It has a melting point of 129.0 to 133.0 °C . It is sensitive to heat .

Scientific Research Applications

Synthesis and Chemical Transformations

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate is involved in various chemical synthesis processes. It is used in the conversion of carboxylic acids to Weinreb amides and N-methoxy or N-benzoxyamides, as demonstrated by Bailén et al. (2001) in their work on Tetrafluoroborate and hexafluorophosphate thiouronium salts (Bailén, Chinchilla, Dodsworth, & Nájera, 2001). Similarly, the compound is involved in the synthesis of ethoxycarbonyl cyanohydrins and O-acyl cyanohydrins, contributing to the synthesis of a variety of structures such as oxazoles, diketones, and cyclopentenones (Torres Domínguez, Hernández Villaverde, & Le Lagadec, 2021).

Peptide and Decarboxylative Coupling

In peptide chemistry, this compound is utilized as a coupling reagent. For instance, deGruyter et al. (2017) discuss its use in acylation and decarboxylative cross-coupling chemistries, highlighting its convenience and economic advantages (deGruyter, Malins, Wimmer, Clay, Lopez-Ogalla, et al., 2017).

Analytical Chemistry Applications

The compound also finds application in analytical chemistry. Pietzsch et al. (1997) demonstrated its use in the stable isotope ratio analysis of amino acids, enabling the rapid and sensitive determination of isotopically labeled tracer amino acids in blood plasma and protein hydrolysates (Pietzsch, Julius, & Hanefeld, 1997).

Electrochemistry

In the field of electrochemistry, the presence of hexafluorophosphate ion has been studied for its impact on monomer/dimer equilibria of asymmetric viologen monolayers on electrode surfaces, as researched by John et al. (1997) (John, Kasahara, Okajima, Tokuda, & Ohsaka, 1997).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTBAMPZUATMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F6N4O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721752
Record name 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hotu

CAS RN

333717-40-1
Record name 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Reactant of Route 3
Reactant of Route 3
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Reactant of Route 4
Reactant of Route 4
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Reactant of Route 5
Reactant of Route 5
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Reactant of Route 6
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate

Citations

For This Compound
2
Citations
K Thalluri, KC Nadimpally… - Advanced Synthesis …, 2013 - Wiley Online Library
Here we report the synthesis and utility of ethyl 2‐(tert‐butoxycarbonyloxyimino)‐2‐cyanoacetate (Boc‐Oxyma) as an efficient coupling reagent for racemization‐free esterification, …
Number of citations: 30 onlinelibrary.wiley.com
CVM ES - academia.edu
(57) Abstract: This invcntion rclatcs to com-pounds of formula II: wherein R, R., Prot", and Prot" are as defined, to processes for the synthesis of ectainascidins of formula I from …
Number of citations: 2 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.